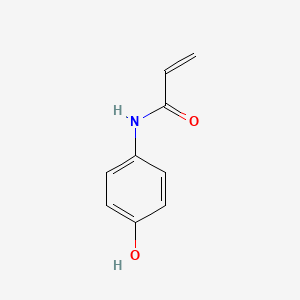
Tetraisopropyltin
Vue d'ensemble
Description
Tetraisopropyltin is an organotin compound with the chemical formula C₁₂H₂₈Sn . It is a colorless liquid with a pungent odor and is known for its use as a catalyst in organic synthesis reactions. The compound has a molecular weight of 291.06 g/mol and a density of 1.124 g/cm³ . It is flammable and soluble in organic solvents .
Méthodes De Préparation
Tetraisopropyltin can be synthesized through the reaction of isopropyl tin chloride with isopropyl lithium under an inert gas atmosphere . The reaction conditions typically involve maintaining an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction while ensuring safety measures due to the flammable nature of the compound .
Analyse Des Réactions Chimiques
Tetraisopropyltin is primarily used as a catalyst in organic synthesis reactions. It is particularly effective in the reduction reactions of aldehyde and ketone carbonyl compounds . The compound can undergo various types of reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It is used as a reducing agent in organic synthesis.
Substitution: this compound can participate in substitution reactions where its isopropyl groups are replaced by other functional groups.
Common reagents used in these reactions include isopropyl lithium and other organometallic reagents. The major products formed from these reactions depend on the specific reactants and conditions used .
Applications De Recherche Scientifique
Tetraisopropyltin has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the reduction of carbonyl compounds.
Biology: Research into its potential biological applications is ongoing, although it is primarily used in chemical synthesis.
Medicine: While not directly used in medicine, its role in synthesizing other organotin compounds can have medical applications.
Mécanisme D'action
The mechanism by which tetraisopropyltin exerts its effects is primarily through its role as a catalyst. It facilitates the reduction of carbonyl compounds by providing a reactive tin center that interacts with the carbonyl group, leading to the formation of the reduced product. The molecular targets and pathways involved include the interaction of the tin center with the carbonyl oxygen, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparaison Avec Des Composés Similaires
Tetraisopropyltin can be compared with other organotin compounds such as:
Tetramethyltin: Similar in structure but with methyl groups instead of isopropyl groups.
Tetraethyltin: Contains ethyl groups instead of isopropyl groups.
Tetrabutyltin: Contains butyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific reactivity and the steric effects provided by the isopropyl groups, which can influence the outcome of the reactions it catalyzes .
Propriétés
IUPAC Name |
tetra(propan-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASUIDIZMMYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Sn](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183691 | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2949-42-0 | |
| Record name | Tetrakis(1-methylethyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAISOPROPYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC9M2T36RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of Tetraisopropyltin compare to other tetraalkyltins in electrophilic substitution reactions with mercuric chloride?
A: this compound exhibits significantly lower reactivity in electrophilic substitution reactions with mercuric chloride compared to other tetraalkyltins like Tetramethyltin, Tetraethyltin, Tetra-n-propyltin, and Tetra-n-butyltin. While an exact rate coefficient for this compound wasn't determined, research suggests it's substantially lower than the other compounds tested. This difference in reactivity is attributed to the steric hindrance imposed by the bulky isopropyl groups surrounding the central tin atom. These bulky groups hinder the approach of the electrophile (mercuric chloride), making the substitution process significantly slower. []
Q2: The provided research mentions an "SE2(open) mechanism" for the substitution of tetraalkyltins by mercuric chloride. Could you elaborate on what this mechanism entails?
A2: The SE2(open) mechanism, or bimolecular electrophilic substitution (open) mechanism, describes a specific pathway for reactions at saturated carbon atoms. In the context of tetraalkyltin substitution by mercuric chloride, it involves the following:
Q3: Can you identify any secondary metabolites found in kirinyuh (Chromolaena odorata L.) leaves using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanol extracts?
A3: Yes, GC-MS analysis of methanol extracts from kirinyuh leaves revealed several potential secondary metabolites. One peak with a 77.31% concentration showed the possible presence of five compounds:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


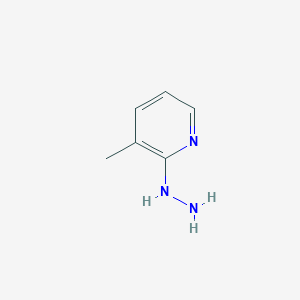
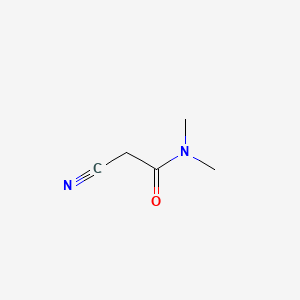

![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
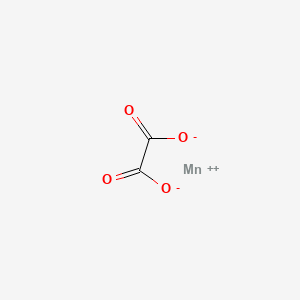
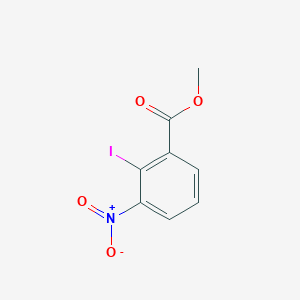
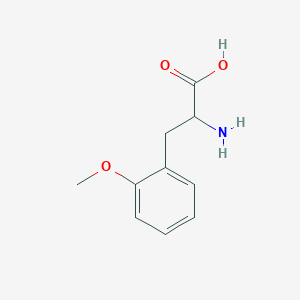

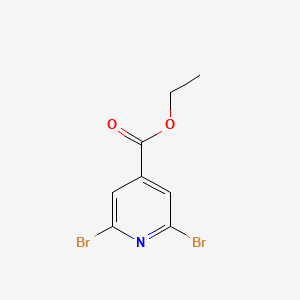

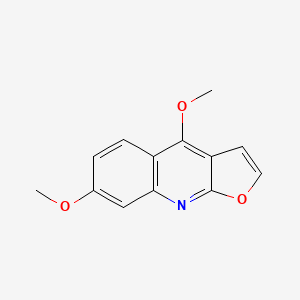
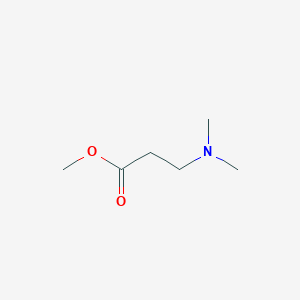
![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)
